molecular formula C19H15NO3 B5670879 N-(2-furylmethyl)-9H-xanthene-9-carboxamide

N-(2-furylmethyl)-9H-xanthene-9-carboxamide

Cat. No. B5670879
M. Wt: 305.3 g/mol
InChI Key: WUVVBFXXIYVICI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(2-furylmethyl)-9H-xanthene-9-carboxamide involves several key steps, including nucleophilic substitution reactions and polycondensation. For instance, aromatic dicarboxylic acids containing xanthene units, similar to the core structure of N-(2-furylmethyl)-9H-xanthene-9-carboxamide, can be synthesized through reactions involving nucleophilic substitution of hydroxyphenyl xanthene derivatives followed by polycondensation with aromatic diamines (Guo et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-furylmethyl)-9H-xanthene-9-carboxamide is characterized by the presence of xanthene units and various substituents that influence their physical and chemical properties. For example, the introduction of methyl pendant groups and xanthene units in polyamides leads to materials with high glass transition temperatures, excellent thermal stability, and unique solubility properties (Guo et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of xanthene-based compounds, including N-(2-furylmethyl)-9H-xanthene-9-carboxamide, is influenced by the functional groups attached to the xanthene core. For example, the presence of carboxylic acid groups in xanthene derivatives can lead to various chemical reactions, including esterification and amidation, which are crucial for the synthesis of polymeric materials (Sheng et al., 2009).

Physical Properties Analysis

The physical properties of xanthene-based compounds are significantly affected by their molecular structure. Polyamides containing xanthene units, for instance, exhibit high transparency, low moisture absorption, and excellent mechanical strength, making them suitable for various applications in the materials science field (Guo et al., 2015).

Chemical Properties Analysis

The chemical properties of xanthene derivatives are defined by their functional groups and the xanthene core. The introduction of specific substituents can enhance the chemical stability and reactivity of these compounds, enabling their use in diverse chemical transformations and applications (Sheng et al., 2009).

properties

IUPAC Name

N-(furan-2-ylmethyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(20-12-13-6-5-11-22-13)18-14-7-1-3-9-16(14)23-17-10-4-2-8-15(17)18/h1-11,18H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVVBFXXIYVICI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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